molecular formula C11H16N2O3 B1384018 (2-Aminopyridin-3-yl)methyl tert-butyl carbonate CAS No. 2153472-89-8

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate

Cat. No. B1384018
M. Wt: 224.26 g/mol
InChI Key: IUVRLHVHTNGFRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine-containing biaryls, such as “(2-Aminopyridin-3-yl)methyl tert-butyl carbonate”, is often challenging. Traditional cross-coupling reactions, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation have been developed as solutions for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .


Molecular Structure Analysis

The molecular structure of “(2-Aminopyridin-3-yl)methyl tert-butyl carbonate” is available in various databases such as PubChem .

Scientific Research Applications

Synthesis and Characterization

  • Ligand Synthesis and Analysis : A study by Carreño et al. (2014) demonstrated the synthesis and characterization of a ligand similar to (2-Aminopyridin-3-yl)methyl tert-butyl carbonate. This ligand, containing an intramolecular hydrogen bond, was analyzed using various spectroscopic techniques and computational analyses, providing insights into its electronic and molecular structures (Carreño et al., 2014).

Catalysis and Chemical Transformations

  • Catalysis Applications : The synthesis and characterization of Group 10 metal aminopyridinato complexes were explored by Deeken et al. (2006). These complexes, involving similar structures to the compound , were utilized in aryl-Cl activation and hydrosilane polymerization, indicating potential applications in catalysis (Deeken et al., 2006).

Pharmaceutical and Medicinal Chemistry

  • Prodrug Synthesis : Research by Saari et al. (1984) involved the synthesis of esters related to (2-Aminopyridin-3-yl)methyl tert-butyl carbonate, which were evaluated as progenitors of the amino acid methyldopa. This suggests potential applications in the development of prodrugs in medicinal chemistry (Saari et al., 1984).

Bioconjugation and Biosensing

  • Bioconjugation Research : A study on the synthesis and photoinduced CO-release studies of functionalized ruthenium(II) polypyridyl complexes, including derivatives of 2-aminopyridines, by Bischof et al. (2013), indicates the potential for developing CORM-peptide nucleic acid bioconjugates, highlighting applications in biosensing and biomedical applications (Bischof et al., 2013).

Chemical Synthesis and Reactions

  • Chemical Synthesis and Reactivity : The work of Xue and Silverman (2010) on an N→O tert-butyloxycarbonyl (Boc) migration involving a compound structurally related to (2-Aminopyridin-3-yl)methyl tert-butyl carbonate showcases the reactivity and potential applications in synthetic chemistry (Xue & Silverman, 2010).

properties

IUPAC Name

(2-aminopyridin-3-yl)methyl tert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)15-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVRLHVHTNGFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OCC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Aminopyridin-3-yl)methyl tert-butyl carbonate
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(2-Aminopyridin-3-yl)methyl tert-butyl carbonate
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(2-Aminopyridin-3-yl)methyl tert-butyl carbonate
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(2-Aminopyridin-3-yl)methyl tert-butyl carbonate
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(2-Aminopyridin-3-yl)methyl tert-butyl carbonate

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